1-Amino-2-ethyl-1-(3-methylphenyl)cyclopropane molecular weight
1-Amino-2-ethyl-1-(3-methylphenyl)cyclopropane molecular weight
Technical Monograph: Physicochemical Profiling and Synthetic Architectures of 1-Amino-2-ethyl-1-(3-methylphenyl)cyclopropane
Executive Summary & Physicochemical Identity
1-Amino-2-ethyl-1-(3-methylphenyl)cyclopropane is a conformationally restricted primary amine characterized by a gem-disubstituted cyclopropane ring. Structurally, it represents a rigidified analogue of phenethylamine derivatives, specifically sharing pharmacophoric features with monoamine transporter inhibitors and NMDA receptor antagonists.
The molecule’s constrained geometry arises from the cyclopropyl core, which locks the ethyl and aryl substituents into specific vectors, creating distinct diastereomeric relationships (cis/trans) that critically influence receptor binding affinity.
Physicochemical Snapshot
| Property | Value | Technical Note |
| Molecular Formula | C₁₂H₁₇N | Confirmed via elemental count (C₁₂ + H₁₇ + N₁). |
| Molecular Weight | 175.275 g/mol | Calculated using IUPAC standard atomic weights. |
| Monoisotopic Mass | 175.1361 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Heavy Atom Count | 13 | 12 Carbons, 1 Nitrogen.[1] |
| Chiral Centers | 2 (C1, C2) | Generates 4 stereoisomers (2 diastereomeric pairs). |
| Predicted LogP | ~2.8 - 3.1 | High lipophilicity due to the ethyl/tolyl combination; likely BBB permeable. |
| pKₐ (Conjugate Acid) | ~9.0 - 9.5 | Typical for alpha-disubstituted cyclopropylamines; lower than aliphatic amines due to s-character of the ring. |
Structural Analysis & Stereochemistry
The defining feature of this molecule is the 1,1,2-trisubstitution pattern . Unlike tranylcypromine (trans-2-phenylcyclopropylamine), where the amine and phenyl groups are vicinal (1,2-relationship), this molecule places the amine and the aryl group on the same carbon (C1).
Stereochemical Configuration
The presence of two chiral centers (C1 and C2) creates two diastereomers, each existing as a pair of enantiomers:
-
Trans-Series: The Ethyl group (at C2) and the Aryl group (at C1) are on opposite sides of the ring plane. This is generally the thermodynamically favored conformation during synthesis due to reduced steric clash between the bulky tolyl and ethyl groups.
-
Cis-Series: The Ethyl and Aryl groups share the same face. This congener often exhibits higher steric strain (
).
Mechanistic Implication: In pharmacological assays, the "trans" orientation often mimics the extended conformation of neurotransmitters (dopamine/norepinephrine), while the "cis" mimics the folded conformation.
Synthetic Architecture: The Kulinkovich-Szymoniak Protocol
Synthesizing sterically congested aminocyclopropanes requires specialized methodology. Traditional routes (e.g., Curtius rearrangement of cyclopropanecarboxylic acids) are inefficient for 1,1-disubstituted systems.
The Kulinkovich-Szymoniak reaction is the authoritative protocol for this architecture. It utilizes a titanium(IV)-mediated reductive coupling of a nitrile with a Grignard reagent.
Protocol Logic
To install the 2-ethyl group specifically, one cannot use ethylmagnesium bromide (which yields an unsubstituted ring). Instead, n-butylmagnesium bromide is required.
-
Mechanism:[2][3][4][5][6][7] The reaction of n-BuMgBr with Ti(OiPr)₄ generates a titanacyclopropane intermediate derived from 1-butene (via
-hydride elimination and hydromagnesiation). This ethyl-substituted titanacycle then captures the nitrile.
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate: 3-Methylbenzonitrile (m-Tolunitrile).
-
Reagent: n-Butylmagnesium bromide (2.2 equiv, 1.0 M in Et₂O).
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 equiv). Note: Stoichiometric Ti is often required for nitriles to prevent imine byproducts.
-
Lewis Acid: Boron trifluoride etherate (
).
-
-
Reaction Workflow:
-
Step A (Titanacycle Formation): Cool a solution of 3-methylbenzonitrile and Ti(OiPr)₄ in dry ether to -78°C.
-
Step B (Ligand Exchange): Slowly add n-BuMgBr dropwise. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species (derived from the butyl chain acting as a 1-butene precursor).
-
Step C (Cyclization): Allow the mixture to warm to room temperature (20-25°C) over 1 hour. The titanacycle attacks the nitrile carbon, forming an azatitanacyclopentene.
-
Step D (Ring Closure): Add
(2.0 equiv). This Lewis acid activates the intermediate, facilitating the ring contraction to the primary cyclopropylamine. -
Step E (Workup): Quench with 10% NaOH. Extract with diethyl ether. The product is an oil that requires conversion to the hydrochloride salt for stability.
-
Visualized Pathway (DOT)
Caption: Figure 1. Kulinkovich-Szymoniak synthesis utilizing n-butyl Grignard to install the C2-ethyl substituent via a substituted titanacyclopropane intermediate.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Multiplet at
7.0–7.3 ppm (4H, m-tolyl pattern). -
Benzylic Methyl: Singlet at
2.35 ppm (3H). -
Cyclopropane Ring: High-field multiplets between
0.8–1.5 ppm. The diastereomers will show distinct coupling constants ( ). -
Ethyl Group:[6] Triplet (
~0.9 ppm) and quartet ( ~1.4 ppm), likely overlapping with ring protons. -
Amine: Broad singlet at
1.5–2.0 ppm ( exchangeable).
-
-
Mass Spectrometry (ESI+):
-
Base peak:
. -
Fragmentation: Loss of ammonia (
, -17) to give a carbocation at m/z 159. Loss of ethyl group (-29).
-
Pharmacological Context & Safety
Authoritative Note: This compound belongs to the class of 1-phenylcyclopropylamines . Researchers must handle this material with protocols reserved for potent CNS-active agents.
-
Mechanism of Action (Theoretical):
-
Monoamine Transporter Inhibition: The steric bulk of the 2-ethyl group combined with the 1-amino motif suggests activity as a Triple Reuptake Inhibitor (TRI) or a selective Norepinephrine Reuptake Inhibitor (NRI), similar to bicifadine.
-
NMDA Antagonism: 1-Phenyl-1-amino compounds often exhibit uncompetitive antagonism at the PCP site of the NMDA receptor. The 3-methyl substituent typically enhances potency compared to the unsubstituted phenyl parent.
-
MAO Inhibition:[2][3][8][9] Unlike tranylcypromine (2-phenyl), 1-phenyl isomers are generally weaker MAO inhibitors but retain significant transporter affinity.
-
-
Handling Precautions:
-
Treat as a potential psychostimulant.
-
Use a fume hood and nitrile gloves.
-
Store as the HCl salt at -20°C to prevent oxidative degradation of the primary amine.
-
References
-
Bertus, P., & Szymoniak, J. (2001).[10] New and easy route to primary cyclopropylamines from nitriles.[10] Chemical Communications, (18), 1792–1793. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[11] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[10] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(5), 753–755.[10] Link
-
PubChem Compound Summary. (n.d.). 2-Phenylcyclopropylamine (Tranylcypromine) - Structural Analog Comparison. National Center for Biotechnology Information. Link
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